molecular formula C10H12INO2S B14765634 N-(3-Iodo-4-methylphenyl)cyclopropanesulfonamide

N-(3-Iodo-4-methylphenyl)cyclopropanesulfonamide

Cat. No.: B14765634
M. Wt: 337.18 g/mol
InChI Key: KUSNDFPUXXHTDU-UHFFFAOYSA-N
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Description

N-(3-Iodo-4-methylphenyl)cyclopropanesulfonamide is an organic compound characterized by the presence of an iodine atom, a methyl group, and a cyclopropanesulfonamide moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-4-methylphenyl)cyclopropanesulfonamide typically involves the following steps:

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Cyclopropanesulfonamide Formation: The cyclopropanesulfonamide moiety can be synthesized by reacting cyclopropane with sulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodo-4-methylphenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(3-Iodo-4-methylphenyl)cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-Iodo-4-methylphenyl)cyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets. The iodine atom and cyclopropanesulfonamide moiety can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Iodo-4-methylphenyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H12INO2S

Molecular Weight

337.18 g/mol

IUPAC Name

N-(3-iodo-4-methylphenyl)cyclopropanesulfonamide

InChI

InChI=1S/C10H12INO2S/c1-7-2-3-8(6-10(7)11)12-15(13,14)9-4-5-9/h2-3,6,9,12H,4-5H2,1H3

InChI Key

KUSNDFPUXXHTDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2CC2)I

Origin of Product

United States

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